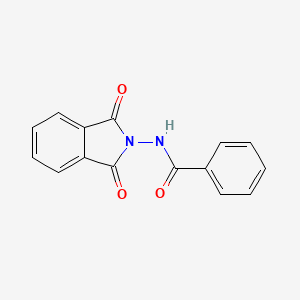

N-(1,3-dioxoisoindol-2-yl)benzamide

Description

N-(1,3-Dioxoisoindol-2-yl)benzamide (CAS: 16067-65-5) is a benzamide derivative featuring a 1,3-dioxoisoindole (isoindole-1,3-dione) moiety. Its molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.25 g/mol . The compound’s structure consists of a benzamide group (C₆H₅CONH-) attached to the nitrogen atom of the isoindole-1,3-dione core.

Properties

CAS No. |

16067-65-5 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

N-(1,3-dioxoisoindol-2-yl)benzamide |

InChI |

InChI=1S/C15H10N2O3/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(17)20/h1-9H,(H,16,18) |

InChI Key |

QDRKIFVTZFDQDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide

- Molecular Formula : C₂₂H₁₄ClFN₂O₃

- Key Features :

- Substituted with chlorine (Cl) and fluorine (F) atoms.

- Contains a methylene bridge (-CH₂-) linking the isoindole dione to the benzamide.

- Its larger molecular weight (408.81 g/mol) compared to the parent compound may influence pharmacokinetic properties .

2-(1,3-Dioxoisoindol-2-yl)-N-phenylbenzamide

- Molecular Formula : C₂₁H₁₄N₂O₃

- Key Features :

- A phenyl group replaces the benzamide’s hydrogen at the isoindole nitrogen.

- However, its higher molecular weight (342.35 g/mol) could reduce solubility .

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

N-[2-(1H-Indol-3-yl)ethyl]benzamide

- Molecular Formula : C₁₇H₁₆N₂O

- Key Features :

- Replaces isoindole dione with an indole moiety.

- Significance : Demonstrated activity against Plasmodium falciparum by disrupting melatonin-mediated synchronization . The indole group’s electron-rich nature contrasts with the electron-deficient isoindole dione, suggesting divergent biological targets.

1,3,4-Oxadiazole Derivatives (e.g., LMM5 and LMM11)

- Examples :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Key Features :

- Contain 1,3,4-oxadiazole rings instead of isoindole dione.

- Significance : These compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the importance of heterocyclic diversity in drug discovery .

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| N-(1,3-Dioxoisoindol-2-yl)benzamide | 266.25 | Not reported | Likely low (hydrophobic) |

| LMM5 (1,3,4-Oxadiazole) | 532.62 | Not reported | Moderate (polar groups) |

| N-[2-(1H-Indol-3-yl)ethyl]benzamide | 266.33 | Not reported | Moderate (amide bond) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.